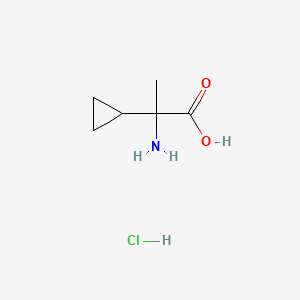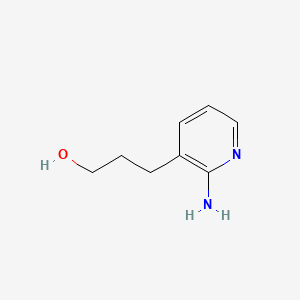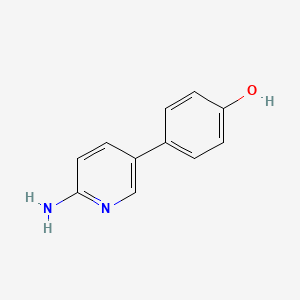
4-(6-Aminopyridin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(6-Aminopyridin-3-yl)phenol” is a chemical compound with the CAS Number: 96721-88-9. Its molecular weight is 186.21 and its IUPAC name is 4-(6-amino-3-pyridinyl)phenol .
Molecular Structure Analysis
The molecular structure of “4-(6-Aminopyridin-3-yl)phenol” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H, (H2,12,13) .Physical And Chemical Properties Analysis
The compound “4-(6-Aminopyridin-3-yl)phenol” has a molecular weight of 186.21 . It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Application 1: Antifungal Activity
Results : The study found that F1 exhibited clear antifungal activity, indicating that the substitutions on the phenolic ring can modulate biological properties. Inclusion in epichlorohydrin-β-cyclodextrin polymer improved solubility in aqueous media and revealed antimicrobial effects .
Application 2: Synthesis and Characterization
Results : The derivatives are fully characterized, and their properties are documented, providing a foundation for further research into their applications .
Application 3: Inhibitors of Myeloperoxidase (MPO)
Results : One derivative, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, showed significant selectivity and inhibition of MPO, suggesting its potential as a therapeutic agent .
Application 4: Development of New Drugs
Results : Inclusion in the polymer has shown to enhance the solubility in aqueous media and reveal antimicrobial effects that are otherwise masked by common solvents .
Application 5: Material Science
Results : The synthesized materials exhibit unique properties that could be useful in various applications, although specific quantitative data is not provided .
Application 6: Chemical Synthesis
Results : The reactions yield new compounds with potential applications, but detailed results of these syntheses are not detailed in the available data .
Methods of Application : The synthesis involves starting with substituted phenols and chloroacetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These are then subjected to microwave irradiation with ethanolamine to produce phenoxy oxazolines .
Results : The derivatives are studied for their chemical diversity and pharmacological interest, providing a platform for the design of new compounds with enhanced safety and efficacy .
Methods of Application : Computational chemistry techniques, such as molecular docking and simulation, are used to predict the behavior of the compound’s derivatives in biological systems .
Results : These studies help in understanding the molecular interactions and designing new pharmaceuticals with desired properties .
Methods of Application : Materials are synthesized using derivatives of 4-(6-Aminopyridin-3-yl)phenol as building blocks, followed by characterization through spectroscopic techniques and computational modeling .
Results : The materials developed show promising properties for various industrial applications, although specific data is not detailed in the search results .
Eigenschaften
IUPAC Name |
4-(6-aminopyridin-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVIOVREUSBPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671765 |
Source


|
| Record name | 4-(6-Aminopyridin-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-yl)phenol | |
CAS RN |
96721-88-9 |
Source


|
| Record name | 4-(6-Amino-3-pyridinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96721-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Aminopyridin-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

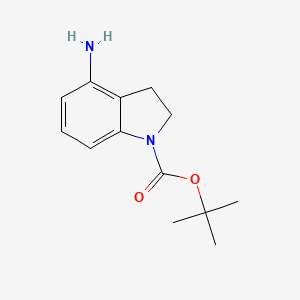
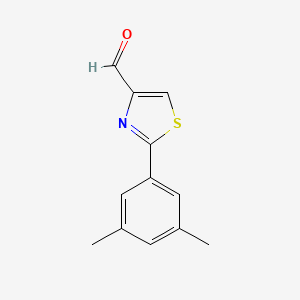
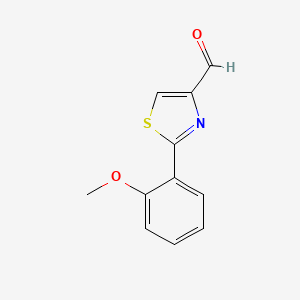
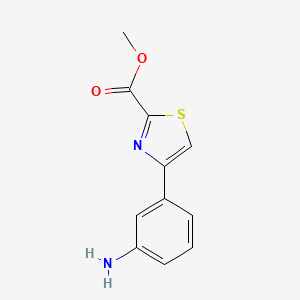
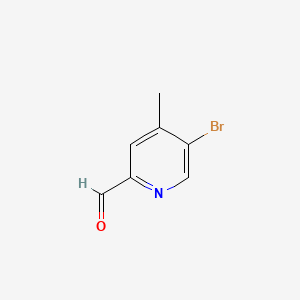
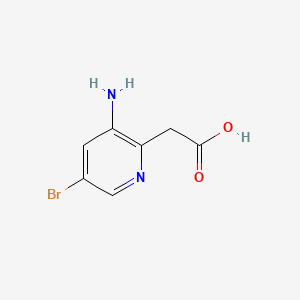
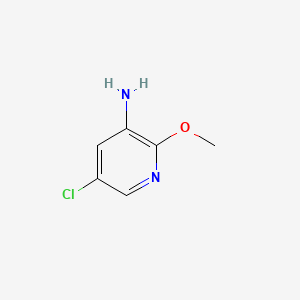

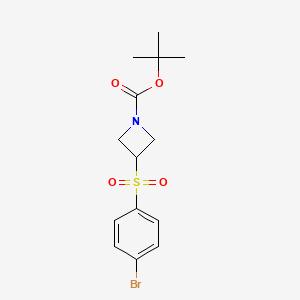
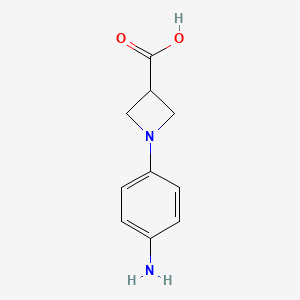
![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
